molecular formula C13H26N2O2 B1283690 tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate CAS No. 904817-67-0

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate

Cat. No.: B1283690
CAS No.: 904817-67-0
M. Wt: 242.36 g/mol
InChI Key: RSFBSPVFWOQBJQ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is often used in organic synthesis and research due to its unique structure and reactivity.

Preparation Methods

The synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method includes the reaction of 1-(aminomethyl)cycloheptane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate can be compared with other similar compounds such as:

  • tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
  • tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate
  • tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate

These compounds share similar structural features but differ in the size and shape of the cycloalkyl ring, which can influence their reactivity and applications .

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-10,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBSPVFWOQBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587725
Record name tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-67-0
Record name tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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